Cas no 1194-86-1 ((R)-2-Amino-2-(thiophen-3-yl)acetic acid)

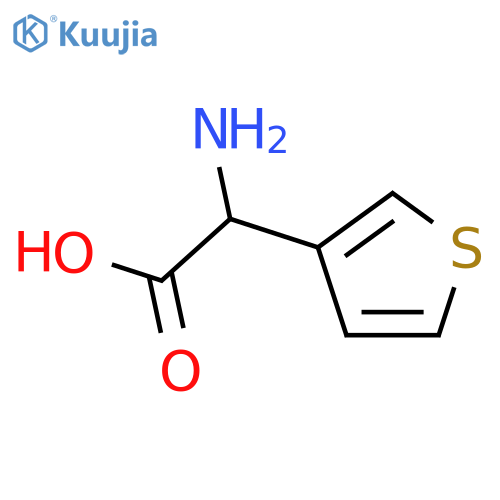

1194-86-1 structure

商品名:(R)-2-Amino-2-(thiophen-3-yl)acetic acid

(R)-2-Amino-2-(thiophen-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 3-Thiopheneacetic acid,a-amino-, (aR)-

- (R)-2-amino-2-(thiophen-3-yl)acetic acid

- (R)-3-Thienylglycine

- D -ALPHA-(3-THIENYL)GLYCINE

- D-(-)-3-Thienylglycine

- D-2-(3-Thienyl)-glycine

- D-α-(3-Thienyl)glycine

- <SC>D<

- acidepipecolique

- dihydrobaikiane

- DL-HOMOPROLINE

- DL-PIPECOLATE

- H-DL-HOMOPRO-OH

- H-DL-HOPRO-OH

- H-DL-PIC(2)-OH

- pipecolate

- PIPECOLIC ACID

- SC>-α-(3-Thienyl)glycine

- (alphaR)-alpha-Amino-3-thiopheneacetic acid

- PS-12892

- HY-W017254

- (2R)-2-amino-2-(thiophen-3-yl)acetic acid

- J-004138

- 3-Thiopheneacetic acid, alpha-amino-, (alphaR)-

- (2R)-2-amino-2-thiophen-3-ylacetic acid

- CS-W017970

- A804298

- 1194-86-1

- (R)-3-Thienylglycine (H-D-Gly(Thien-3-yl)-OH)

- H-D-(3-Thienyl)gly-OH

- MFCD00079614

- H-D-Thg(3)-OH

- SCHEMBL352654

- 3-Thiopheneacetic acid,a-amino-,(ar)-

- AKOS006274640

- Amino(3-thienyl)acetic acid

- DA-50404

- (R)-AMINO(THIOPHEN-3-YL)ACETIC ACID

- (R)-2-Amino-2-(thiophen-3-yl)acetic acid

-

- MDL: MFCD00079614

- インチ: InChI=1S/C6H7NO2S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,7H2,(H,8,9)/t5-/m1/s1

- InChIKey: BVGBBSAQOQTNGF-RXMQYKEDSA-N

- ほほえんだ: C1=CSC=C1[C@H](C(=O)O)N

計算された属性

- せいみつぶんしりょう: 157.02000

- どういたいしつりょう: 157.02

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 140

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 91.6A^2

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): -2

- 互変異性体の数: 何もない

じっけんとくせい

- 密度みつど: 1.418

- ゆうかいてん: 218 ºC

- ふってん: 383.8°C at 760 mmHg

- フラッシュポイント: 185.9°C

- 屈折率: 1.66

- PSA: 91.56000

- LogP: 1.53280

(R)-2-Amino-2-(thiophen-3-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM200123-5g |

(R)-2-Amino-2-(thiophen-3-yl)acetic acid |

1194-86-1 | 95% | 5g |

$729 | 2023-02-18 | |

| Chemenu | CM200123-5g |

(R)-2-Amino-2-(thiophen-3-yl)acetic acid |

1194-86-1 | 95% | 5g |

$729 | 2021-06-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R86470-0.5g |

(R)-2-Amino-2-(thiophen-3-yl)acetic acid |

1194-86-1 | 97% | 0.5g |

¥1629.0 | 2024-07-19 | |

| Advanced ChemBlocks | P42365-1G |

(R)-2-Amino-2-(thiophen-3-yl)acetic acid |

1194-86-1 | 95% | 1G |

$375 | 2023-09-15 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01620-10g |

D-(-)-3-thienylglycine |

1194-86-1 | 95% | 10g |

$1090 | 2023-09-07 | |

| TRC | T344540-1000mg |

D-(-)-3-Thienylglycine |

1194-86-1 | 1g |

$684.00 | 2023-05-17 | ||

| abcr | AB389001-5 g |

(R)-3-Thienylglycine (H-D-Gly(Thien-3-yl)-OH); . |

1194-86-1 | 5g |

€1493.00 | 2023-06-17 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0443-5g |

(2R)-2-amino-2-(3-thienyl)acetic acid |

1194-86-1 | 95% | 5g |

¥5405.0 | 2024-04-25 | |

| 1PlusChem | 1P000J63-250mg |

3-Thiopheneacetic acid, α-amino-, (αR)- |

1194-86-1 | 95% | 250mg |

$119.00 | 2025-02-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0443-100mg |

(2R)-2-amino-2-(3-thienyl)acetic acid |

1194-86-1 | 95% | 100mg |

¥350.0 | 2024-04-25 |

(R)-2-Amino-2-(thiophen-3-yl)acetic acid 関連文献

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

1194-86-1 ((R)-2-Amino-2-(thiophen-3-yl)acetic acid) 関連製品

- 1194-87-2((2S)-2-amino-2-(3-thienyl)acetic acid)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 61389-26-2(Lignoceric Acid-d4)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1194-86-1)(R)-2-Amino-2-(thiophen-3-yl)acetic acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):231.0/811.0